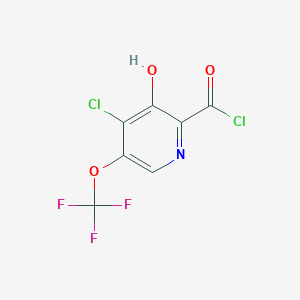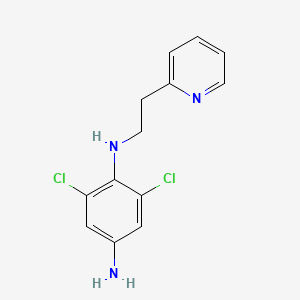![molecular formula C8H7FN2O B11775701 (2-Fluorobenzo[d]oxazol-4-yl)methanamine](/img/structure/B11775701.png)
(2-Fluorobenzo[d]oxazol-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluorobenzo[d]oxazol-4-yl)méthanamine est un composé chimique appartenant à la classe des dérivés de benzoxazole. Les benzoxazoles sont des composés hétérocycliques contenant à la fois des atomes d'azote et d'oxygène dans un cycle à cinq chaînons. L'atome de fluor en position 2 et le groupe méthanamine en position 4 du cycle benzoxazole rendent ce composé unique et potentiellement utile dans diverses applications scientifiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (2-Fluorobenzo[d]oxazol-4-yl)méthanamine implique généralement la réaction de l'acide 2-fluorobenzoïque avec des réactifs appropriés pour former le cycle benzoxazole, suivie de l'introduction du groupe méthanamine. Une méthode courante implique la cyclisation de l'acide 2-fluorobenzoïque avec l'o-aminophénol en présence d'un agent déshydratant comme l'acide polyphosphorique (PPA) ou l'oxychlorure de phosphore (POCl3). L'intermédiaire résultant est ensuite traité avec du formaldéhyde et de l'ammoniac pour introduire le groupe méthanamine .
Méthodes de production industrielle
La production industrielle de (2-Fluorobenzo[d]oxazol-4-yl)méthanamine peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement de la synthèse. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé à une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
(2-Fluorobenzo[d]oxazol-4-yl)méthanamine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants comme le permanganate de potassium (KMnO4) ou le peroxyde d'hydrogène (H2O2) pour former les dérivés oxazole correspondants.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) pour obtenir les formes réduites du composé.
Substitution : L'atome de fluor dans le cycle benzoxazole peut être substitué par d'autres groupes fonctionnels en utilisant des réactions de substitution nucléophile. Les réactifs courants incluent le méthylate de sodium (NaOCH3) ou le tert-butylate de potassium (KOtBu).
Réactifs et conditions courants
Oxydation : KMnO4 en milieu acide ou basique, H2O2 en présence d'un catalyseur.
Réduction : LiAlH4 dans l'éther anhydre, NaBH4 dans le méthanol ou l'éthanol.
Substitution : NaOCH3 dans le méthanol, KOtBu dans le tert-butanol.
Principaux produits formés
Oxydation : Dérivés oxazole avec des groupes fonctionnels supplémentaires contenant de l'oxygène.
Réduction : Formes réduites du cycle benzoxazole.
Substitution : Dérivés benzoxazole avec divers groupes substitués remplaçant l'atome de fluor.
Applications de recherche scientifique
(2-Fluorobenzo[d]oxazol-4-yl)méthanamine a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément de base dans la synthèse de molécules organiques et de composés hétérocycliques plus complexes.
Médecine : Explored for its potential use in drug discovery and development, particularly in designing new therapeutic agents.
Industrie : Utilisé dans le développement de nouveaux matériaux avec des propriétés spécifiques, telles que la fluorescence ou la conductivité.
Mécanisme d'action
Le mécanisme d'action de (2-Fluorobenzo[d]oxazol-4-yl)méthanamine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, inhibant ou activant leurs fonctions. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans la croissance microbienne, conduisant à ses effets antimicrobiens. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Applications De Recherche Scientifique
(2-Fluorobenzo[d]oxazol-4-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of (2-Fluorobenzo[d]oxazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Composés similaires
(6-Fluorobenzo[d]oxazol-2-yl)méthanamine : Structure similaire, mais avec l'atome de fluor en position 6.
2-(6-Fluorobenzo[d]oxazol-2-yl)éthan-1-amine : Structure similaire avec un groupe éthylamine au lieu de méthanamine.
(6-Méthoxybenzo[d]thiazol-2-yl)méthanamine : Contient un groupe méthoxy et un cycle thiazole au lieu de benzoxazole.
Unicité
(2-Fluorobenzo[d]oxazol-4-yl)méthanamine est unique en raison du positionnement spécifique de l'atome de fluor et du groupe méthanamine, qui peut influencer sa réactivité chimique et son activité biologique. This unique structure may result in distinct properties and applications compared to other similar compounds .
Propriétés
Formule moléculaire |
C8H7FN2O |
|---|---|
Poids moléculaire |
166.15 g/mol |
Nom IUPAC |
(2-fluoro-1,3-benzoxazol-4-yl)methanamine |
InChI |
InChI=1S/C8H7FN2O/c9-8-11-7-5(4-10)2-1-3-6(7)12-8/h1-3H,4,10H2 |
Clé InChI |
VTLVJKQEUWYXHR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)OC(=N2)F)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



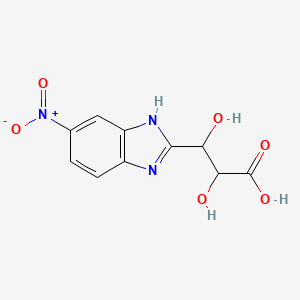



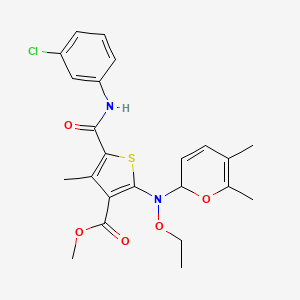
![7-tert-Butyl 3-methyl 8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-3,7(6H)-dicarboxylate](/img/structure/B11775643.png)
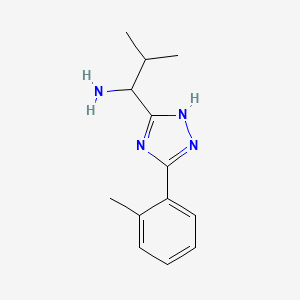
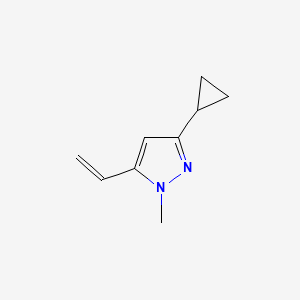
![4-(5-(3,6-Dichlorobenzo[b]thiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B11775666.png)


